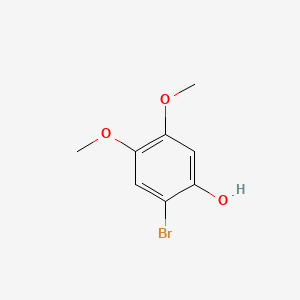

2-Bromo-4,5-dimethoxyphenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMAGXHPUIGKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682109 | |

| Record name | 2-Bromo-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129103-69-1 | |

| Record name | 2-Bromo-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,5-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to 2-Bromo-4,5-dimethoxyphenol: A Key Building Block in Medicinal Chemistry

CAS Number: 129103-69-1

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Bromo-4,5-dimethoxyphenol in Drug Discovery

In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4,5-dimethoxyphenol, a polysubstituted aromatic compound, has emerged as a valuable and versatile building block for medicinal chemists. Its unique arrangement of a reactive hydroxyl group, two electron-donating methoxy groups, and a strategically placed bromine atom offers a rich platform for a variety of chemical transformations. This guide provides an in-depth technical overview of 2-Bromo-4,5-dimethoxyphenol, encompassing its physicochemical properties, synthesis, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. The strategic positioning of its functional groups makes it an ideal precursor for compounds targeting a range of biological pathways, from neurological disorders to cancer and inflammatory conditions.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of 2-Bromo-4,5-dimethoxyphenol is essential for its effective handling, storage, and application in synthetic protocols. The interplay of its functional groups governs its solubility, reactivity, and spectral characteristics.

| Property | Value | Source(s) |

| CAS Number | 129103-69-1 | [1][2][3] |

| Molecular Formula | C₈H₉BrO₃ | [2] |

| Molecular Weight | 233.06 g/mol | [2] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Purity | Typically >97% (GC) | [1] |

| Melting Point | 96.0 to 100.0 °C | [1] |

| Storage Conditions | Room temperature, in a cool, dark place under inert gas | [1] |

Synthesis and Purification: A Practical Step-by-Step Protocol

The synthesis of 2-Bromo-4,5-dimethoxyphenol is not explicitly detailed in a single source but can be inferred from the synthesis of its precursors and related structures. A common and logical approach involves the selective bromination of 3,4-dimethoxyphenol. The electron-donating nature of the hydroxyl and methoxy groups directs bromination to the ortho and para positions.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxyphenol

1. Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethoxyphenol (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

2. Bromination:

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The causality behind this slow, cooled addition is to minimize the formation of di-brominated and other side products, thus enhancing the selectivity for the desired mono-brominated product.

3. Reaction Monitoring and Quenching:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

4. Workup and Isolation:

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

5. Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system can be employed to yield pure 2-Bromo-4,5-dimethoxyphenol.

This self-validating protocol includes in-process checks (TLC) and a robust purification strategy to ensure the high purity of the final compound, which is critical for subsequent applications in multi-step syntheses.

Applications in Drug Development: A Versatile Scaffold

2-Bromo-4,5-dimethoxyphenol serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify its functional groups.

Precursor to Serotonin Receptor Ligands

The 2,5-dimethoxyphenethylamine scaffold is a well-established pharmacophore for serotonin 5-HT₂A receptor agonists, many of which have psychedelic properties and are being investigated for the treatment of psychiatric disorders.[4][5] 2-Bromo-4,5-dimethoxyphenol provides a key entry point to this class of compounds. For instance, it is a precursor to the psychedelic drug 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[5][6] The presence of the bromine atom in these molecules often enhances their potency at the 5-HT₂A receptor.[5]

Synthesis of Novel Anticancer and Antioxidant Agents

Derivatives of bromophenols have shown promising potential in the development of new anticancer and antioxidant therapies.[2] The core structure of 2-Bromo-4,5-dimethoxyphenol can be elaborated to produce compounds that exhibit cytotoxic effects against cancer cell lines and can mitigate oxidative stress.[2][7] For example, N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide has been synthesized and evaluated for its cytotoxic properties.[7]

Building Block for Anti-Inflammatory Compounds

Phenolic compounds are known for their anti-inflammatory properties.[8] The brominated phenol motif, found in marine natural products, is of particular interest.[8] 2-Bromo-4,5-dimethoxyphenol can be used to synthesize derivatives that mimic these natural products and modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[8][9]

Synthetic Workflow and Logical Relationships

The following diagram illustrates a generalized synthetic pathway from a common starting material to 2-Bromo-4,5-dimethoxyphenol and its subsequent elaboration into a pharmacologically relevant scaffold.

Sources

- 1. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2C-B - Wikipedia [en.wikipedia.org]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

2-Bromo-4,5-dimethoxyphenol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-4,5-dimethoxyphenol

Introduction

2-Bromo-4,5-dimethoxyphenol is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of a hydroxyl, a bromine, and two methoxy functional groups on a benzene ring imparts a versatile reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures and biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical entity dictate its behavior in a synthetic or biological system. 2-Bromo-4,5-dimethoxyphenol is a crystalline solid whose properties are determined by the interplay of its functional groups.

Chemical Structure

The structure combines a nucleophilic phenol, an electron-rich dimethoxy-substituted aromatic ring, and a bromine atom that can participate in a wide array of coupling reactions.

A Technical Guide to 2-Bromo-4,5-dimethoxyphenol: Properties, Synthesis, and Applications

Introduction

2-Bromo-4,5-dimethoxyphenol is a halogenated and poly-substituted aromatic compound belonging to the phenol family. Identified by the CAS Number 129103-69-1 , this molecule serves as a highly specialized and valuable building block in synthetic organic chemistry.[1][2][3] Its strategic arrangement of a nucleophilic hydroxyl group, two electron-donating methoxy groups, and a synthetically versatile bromine atom on the benzene ring makes it a precursor of significant interest.

This guide provides an in-depth technical overview of 2-Bromo-4,5-dimethoxyphenol, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, propose a logical and efficient synthetic strategy, and discuss its critical applications, particularly its emerging role as a key reference standard in forensic toxicology and as a structural motif in the development of novel neuropharmacological agents.

Physicochemical Properties

The physical and chemical characteristics of 2-Bromo-4,5-dimethoxyphenol are foundational to its application in experimental design. The key properties are summarized below, derived from supplier technical data sheets.

| Property | Value | Reference(s) |

| CAS Number | 129103-69-1 | [1][2][4] |

| Molecular Formula | C₈H₉BrO₃ | [1][2][4] |

| Molecular Weight | 233.06 g/mol | [1][2][3] |

| IUPAC Name | 2-bromo-4,5-dimethoxyphenol | [2] |

| Appearance | Light yellow to brown powder/crystal | TCI Data |

| Purity | Typically ≥97% (by GC) | TCI Data |

| Melting Point | 96.0 - 100.0 °C | TCI Data |

| Storage | Sealed in a dry environment at room temperature under inert gas (Argon) | [1][3] |

Synthesis and Mechanistic Insights

While numerous patents describe the synthesis of related structures like 2-bromo-4,5-dimethoxybenzyl bromide or 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a dedicated, peer-reviewed synthesis for the title phenol is less common.[5][6][7] However, a robust and selective synthesis can be rationally designed based on established principles of electrophilic aromatic substitution.

Proposed Synthetic Pathway: Selective Ortho-Bromination

The most logical precursor for this synthesis is 3,4-dimethoxyphenol . The electron-donating effects of the hydroxyl and two methoxy groups strongly activate the aromatic ring towards electrophilic attack. The hydroxyl group is a powerful ortho-, para- director. Since the para position is blocked by a methoxy group, the primary sites for substitution are the two ortho positions (C2 and C6). The C2 position is sterically less hindered and is activated by all three substituents, making it the most probable site for selective mono-bromination.

For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice.

-

Causality of Reagent Choice : Unlike elemental bromine (Br₂), which can be aggressive and lead to di-bromination or side reactions, NBS provides a slow, controlled release of electrophilic bromine (Br⁺). This moderation is critical for achieving high selectivity for the mono-brominated product. The use of a polar protic solvent like methanol can further enhance the reaction by protonating the NBS, creating a more reactive electrophile.[8]

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxyphenol

Disclaimer: This protocol is a proposed methodology and must be adapted and optimized under appropriate laboratory safety conditions.

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3,4-dimethoxyphenol (1.0 eq.). Dissolve the starting material in ACS-grade methanol (approx. 0.1 M concentration).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in methanol. Add the NBS solution dropwise to the stirred solution of the phenol over 15-20 minutes. The slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours at 0 °C to room temperature.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

-

Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-4,5-dimethoxyphenol.

Synthesis Workflow Diagram

Caption: Proposed synthesis of 2-Bromo-4,5-dimethoxyphenol via selective bromination.

Applications in Research and Drug Development

The utility of 2-Bromo-4,5-dimethoxyphenol is concentrated in specialized areas of chemical and biomedical research.

Forensic and Toxicological Analysis

The compound is a known metabolite of the psychoactive designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) .[9] Studies using hepatocytes have shown that 2C-B undergoes metabolic transformations, including demethylation, that can lead to the formation of phenolic derivatives.[9] Specifically, mouse hepatocytes have been shown to produce 4-bromo-2,5-dimethoxyphenol (a structural isomer of the title compound) and other related phenols are formed in human cells.[9] Therefore, 2-Bromo-4,5-dimethoxyphenol serves as an essential analytical reference standard for:

-

Developing and validating mass spectrometry-based methods to detect 2C-B consumption in forensic samples.

-

Studying the metabolic pathways and pharmacokinetics of 2C-B and related phenethylamines.

-

Conducting toxicological assessments of 2C-B metabolites.

Precursor for Neuropharmacological Agents

The 2,5-dimethoxyphenyl-ethylamine scaffold is a cornerstone of psychedelic research, with many potent agonists targeting the serotonin 5-HT₂A receptor.[9][10] The bromo-dimethoxy-phenyl structural motif is critical for high-affinity binding to this receptor.

A prominent example is [¹¹C]CIMBI-36 , a radiolabeled derivative of this class, which is a potent and selective 5-HT₂A agonist used as a tracer in Positron Emission Tomography (PET) imaging to study receptor distribution and function in the brain.[11] 2-Bromo-4,5-dimethoxyphenol provides a versatile starting point for synthesizing novel analogs of CIMBI-36 and other neuropharmacological probes. The phenolic hydroxyl group can be readily alkylated or used as a handle for introducing diverse functionalities to explore structure-activity relationships (SAR) at the 5-HT₂A receptor and other CNS targets.

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), by agonists like 2C-B or CIMBI-36 initiates a well-defined intracellular signaling cascade that is believed to underpin their psychoactive and therapeutic effects.[11][12]

Caption: Simplified 5-HT₂A receptor signaling cascade via the Gq/11 pathway.

Safety and Handling

As a brominated phenol derivative, 2-Bromo-4,5-dimethoxyphenol requires careful handling in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) should always be consulted, general precautions for structurally related compounds apply.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon) to prevent degradation.[1][3]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

2-Bromo-4,5-dimethoxyphenol is more than a simple chemical reagent; it is a specialized tool for advanced research. Its defined physicochemical properties and reactive functional groups make it a valuable synthetic intermediate. Its primary significance lies in its dual role as an indispensable reference standard for the forensic identification of designer drugs like 2C-B and as a foundational scaffold for the rational design of next-generation pharmacological probes targeting the serotonergic system. This guide provides the foundational knowledge for researchers to safely and effectively leverage the unique potential of this compound in their scientific endeavors.

References

-

Appchem. (n.d.). 2-Bromo-4,5-Dimethoxyphenol. Retrieved from [Link]

- Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

-

AKos Consulting & Solutions. (n.d.). 2-Bromo-4,5-dimethoxyphenol, 98% Purity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In MICAD: Molecular Imaging and Contrast Agent Database. Retrieved from [Link]

-

Molecules. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

- Google Patents. (n.d.). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

-

Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

- Google Patents. (n.d.). Method for selectively brominating phenols.

-

Heterocycles. (2022). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Retrieved from [Link]

-

British Journal of Pharmacology. (2003). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2022). Mechanic proposal for the electrophilic bromination mediated by the PIDA–AlBr3 system. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2014). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2011). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Presence in the recreational drug market in Spain, pattern of use and subjective effects. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Bromo-4,5-dimethoxyphenol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 129103-69-1|2-Bromo-4,5-dimethoxyphenol|BLD Pharm [bldpharm.com]

- 4. appchemical.com [appchemical.com]

- 5. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

- 6. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 7. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2C-B - Wikipedia [en.wikipedia.org]

- 10. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxyphenol: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-4,5-dimethoxyphenol (CAS No. 129103-69-1), a key chemical intermediate in synthetic organic chemistry. The document delves into the molecule's structural elucidation through spectroscopic methods, outlines a robust laboratory-scale synthesis protocol with detailed mechanistic insights, and explores its chemical reactivity and strategic importance as a building block, particularly in the context of pharmaceutical development. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Molecular Structure and Physicochemical Properties

2-Bromo-4,5-dimethoxyphenol is a polysubstituted aromatic compound. The core structure is a phenol ring, indicating the presence of a hydroxyl (-OH) group directly attached to the benzene ring. This ring is further functionalized with a bromine atom and two methoxy (-OCH₃) groups. The locants in the IUPAC name, 2-Bromo-4,5-dimethoxy-, precisely define the substitution pattern around the ring relative to the hydroxyl group at position 1. This specific arrangement of electron-donating (methoxy, hydroxyl) and electron-withdrawing/sterically hindering (bromo) groups dictates the molecule's unique chemical properties and reactivity.

Structural Diagram

Caption: 2D structure of 2-Bromo-4,5-dimethoxyphenol.

Physicochemical Data

All quantitative data for the compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 129103-69-1 | [1][2][3] |

| Molecular Formula | C₈H₉BrO₃ | [1][2] |

| Molecular Weight | 233.06 g/mol | [1][2] |

| Appearance | Light yellow to brown powder or crystal | [3] |

| Purity | >97.0% (by GC) | [3] |

| SMILES | COC1=C(C=C(C(=C1)O)Br)OC | [2] |

| MDL Number | MFCD11110624 | [2] |

Spectroscopic Characterization: The Structural Fingerprint

Elucidation and confirmation of the molecular structure are paramount. Standard spectroscopic techniques provide a definitive "fingerprint" of 2-Bromo-4,5-dimethoxyphenol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show distinct signals. There will be two singlets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two isolated aromatic protons at positions 3 and 6. Two additional sharp singlets will appear upfield (typically δ 3.8-4.0 ppm), representing the six protons of the two magnetically non-equivalent methoxy groups. A broad singlet, corresponding to the phenolic hydroxyl proton, will also be present; its chemical shift is highly dependent on concentration and temperature.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum will display eight unique signals. Six of these will be in the aromatic region (δ 100-160 ppm), corresponding to the six carbons of the benzene ring. The carbon bearing the bromine (C2) will be significantly downfield-shifted. The two methoxy carbons will appear as sharp signals in the upfield region (δ 55-65 ppm).[5]

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the phenolic group. Sharp peaks around 2850-3000 cm⁻¹ correspond to C-H stretching of the aromatic and methyl groups. Strong absorptions in the 1000-1300 cm⁻¹ region are indicative of the C-O stretching from the ether (methoxy) and phenol functionalities.

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 232 and 234 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups.

Synthesis and Purification

The synthesis of 2-Bromo-4,5-dimethoxyphenol is typically achieved via electrophilic aromatic substitution on a suitable precursor. The choice of brominating agent is critical to ensure regioselectivity and avoid over-bromination or unwanted side reactions. N-Bromosuccinimide (NBS) is an excellent choice for this transformation as it provides a low, steady concentration of electrophilic bromine, which enhances control over the reaction.[6][7]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromo-4,5-dimethoxyphenol.

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for the bromination of activated phenols.[8][9]

-

Reaction Setup: To a solution of 4,5-dimethoxyphenol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile, is added N-Bromosuccinimide (1.05 eq.) in one portion at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality Explanation: The use of a slight excess of NBS ensures complete consumption of the starting material. Conducting the reaction at 0 °C helps to control the exothermic nature of the bromination and improves selectivity, minimizing the formation of di-brominated byproducts. Anhydrous conditions are crucial as water can react with NBS.

-

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality Explanation: The electron-donating hydroxyl and methoxy groups strongly activate the aromatic ring towards electrophilic substitution. The ortho position (C2) relative to the hydroxyl group is sterically accessible and electronically activated, making it the primary site of bromination.

-

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. The aqueous layer is extracted with DCM (3x).

-

Causality Explanation: Sodium thiosulfate is a reducing agent that safely neutralizes any residual electrophilic bromine species, preventing their release into the environment and simplifying purification.

-

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-Bromo-4,5-dimethoxyphenol as a pure solid.

-

Causality Explanation: Flash chromatography is a highly effective technique for separating the desired mono-brominated product from any unreacted starting material, succinimide byproduct, and potential di-brominated impurities, ensuring high purity of the final compound.

-

Chemical Reactivity and Applications in Drug Development

2-Bromo-4,5-dimethoxyphenol is a trifunctional molecule, offering several handles for subsequent chemical transformations. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[10][11][12]

-

The Phenolic Hydroxyl Group: The -OH group can undergo O-alkylation or O-acylation to introduce a variety of side chains or protecting groups.

-

The Aromatic Bromine Atom: The C-Br bond is a key reactive site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond, introducing new aryl or alkyl groups.[13]

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, a critical transformation in the synthesis of many pharmaceuticals.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

-

-

The Aromatic Ring: The electron-rich nature of the ring allows for further functionalization, although the existing substitution pattern will direct any subsequent reactions.

Key Reaction Pathways

Caption: Key reaction pathways for 2-Bromo-4,5-dimethoxyphenol.

This compound serves as a crucial precursor for more complex molecules. For instance, derivatives of 2-bromo-4,5-dimethoxy-benzaldehyde and related structures are key intermediates in the synthesis of pharmaceuticals such as Pinaverium Bromide, an antispasmodic, and Ivabradine, used for the symptomatic treatment of heart-related chest pain.[14][15] The strategic placement of the bromine allows for late-stage diversification in a synthetic route, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a brominated aromatic compound, 2-Bromo-4,5-dimethoxyphenol should be handled with appropriate care in a well-ventilated chemical fume hood. While specific toxicity data is not widely available, data from closely related compounds such as 2-bromo-4,5-dimethoxybenzyl alcohol suggest that it may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-4,5-dimethoxyphenol is a valuable and versatile building block in organic synthesis. Its well-defined structure, characterized by a unique substitution pattern, provides multiple reactive sites for chemical modification. The straightforward synthesis via electrophilic bromination and the crucial role of its C-Br bond in modern cross-coupling chemistry underscore its importance. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound's properties and reactivity is essential for designing efficient synthetic routes to novel and complex molecular targets.

References

-

Kita, Y., et al. (2012). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. HETEROCYCLES, 84(1), 199. Available at: [Link]

-

Appchem. (n.d.). 2-Bromo-4,5-Dimethoxyphenol | 129103-69-1. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

- Google Patents. (n.d.). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

-

Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

- Google Patents. (n.d.). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

-

The Hive. (2004). NBS bromination of 2,4-dimethoxyphenylethylamine. Retrieved from [Link]

- Google Patents. (n.d.). Novel process for aromatic bromination.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

ChemRxiv. (2021). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxyphenol. Retrieved from [Link]

-

National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

-

National Institutes of Health. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

Sources

- 1. CAS 129103-69-1: 2-Bromo-4,5-dimethoxyphenol | CymitQuimica [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. 2-Bromo-4,5-dimethoxyphenol | 129103-69-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-BROMO-4,5-DIMETHOXYPHENOL(129103-69-1)核磁图(1HNMR) [m.chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. rsc.org [rsc.org]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

- 15. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Melting Point of 2-Bromo-4,5-dimethoxyphenol

This guide provides a comprehensive technical overview of the melting point of 2-Bromo-4,5-dimethoxyphenol, a crucial parameter for its identification and purity assessment. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with established scientific principles to ensure accurate and reliable characterization of this compound.

Introduction: The Significance of a Sharp Melting Point

2-Bromo-4,5-dimethoxyphenol is a substituted phenol derivative utilized as a building block in the synthesis of various organic molecules. In the realm of pharmaceutical research and development, the precise characterization of such starting materials is paramount to ensure the integrity and reproducibility of synthetic pathways, as well as the purity of the final active pharmaceutical ingredient (API). The melting point is a fundamental thermal property that serves as a primary indicator of a crystalline solid's identity and purity. A pure, crystalline compound will exhibit a sharp and well-defined melting point, whereas the presence of impurities will typically lead to a depression and broadening of the melting range.[1][2] Therefore, the accurate determination of the melting point of 2-Bromo-4,5-dimethoxyphenol is a critical quality control step.

Physicochemical Profile of 2-Bromo-4,5-dimethoxyphenol

A summary of the key physicochemical properties of 2-Bromo-4,5-dimethoxyphenol is presented in the table below. This information is essential for its proper handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 129103-69-1 | [3][4] |

| Molecular Formula | C₈H₉BrO₃ | [3][4] |

| Molecular Weight | 233.06 g/mol | [3] |

| Appearance | Light yellow to brown powder or crystals | [5] |

| Purity | Typically >97.0% (GC) or 98% | [3][4] |

| Melting Point Range | 96.0 to 100.0 °C | [5] |

| Reference Melting Point | 99 °C |

Deconstructing the Melting Point: From a Single Value to a Range

Commercially available 2-Bromo-4,5-dimethoxyphenol is often supplied with a specified melting point range, such as 96.0 to 100.0 °C.[5] This is a practical reflection of the fact that absolute purity is seldom achieved in bulk chemical synthesis. The presence of even minor impurities can disrupt the crystalline lattice of the solid, requiring less energy to overcome the intermolecular forces holding the molecules together.[1] This phenomenon, known as melting point depression, results in the onset of melting at a lower temperature and a broader range over which the substance transitions from solid to liquid.[1][2]

The reported purity of >97% or 98% for 2-Bromo-4,5-dimethoxyphenol aligns with the observed melting point range.[3][4] A highly pure sample would be expected to melt at the higher end of this range and over a narrower span, typically 0.5 to 1 °C.[2] Conversely, a broader melting range suggests the presence of impurities that should be investigated, and potentially removed through purification techniques like recrystallization, prior to its use in sensitive applications.

Protocol for Accurate Melting Point Determination

The following protocol outlines the best practices for determining the melting point of 2-Bromo-4,5-dimethoxyphenol using a modern digital melting point apparatus. The rationale behind each step is provided to ensure a thorough understanding of the experimental process.

Methodology:

-

Sample Preparation:

-

Ensure the 2-Bromo-4,5-dimethoxyphenol sample is completely dry, as residual solvent can act as an impurity and depress the melting point. If necessary, dry the sample under a vacuum.

-

Finely powder a small amount of the crystalline sample using a spatula or a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the bottom. The packed sample height should be between 2-4 mm. Proper packing is crucial for accurate and reproducible results.

-

-

Apparatus Setup and Calibration:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the apparatus is properly calibrated using certified reference standards with known melting points.

-

-

Heating Profile:

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point.

-

Approximately 15-20 °C below the anticipated start of melting (around 80 °C for this compound), reduce the heating rate to 1-2 °C/min. A slower heating rate during the melting phase is critical for achieving thermal equilibrium between the heating block, the thermometer, and the sample, thereby ensuring an accurate reading.[2]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded values constitute the melting point range.

-

Experimental Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Key Factors Influencing Measurement Accuracy

Several experimental variables can impact the accuracy of a melting point measurement. It is crucial to control these factors to ensure reliable and reproducible data.

| Factor | Impact on Measurement | Rationale and Best Practice |

| Heating Rate | A fast heating rate can lead to an artificially high and broad melting range. | The temperature of the sample can lag behind the temperature of the heating block. A slow heating rate (1-2 °C/min) near the melting point allows for thermal equilibrium.[2] |

| Sample Purity | Impurities depress and broaden the melting range. | Use the purest possible sample. A broad range can be an indicator of the need for further purification.[1] |

| Sample Packing | Poorly packed or excessive amounts of sample can lead to uneven heating and a wider melting range. | Pack the sample tightly to a height of 2-4 mm to ensure uniform heat distribution. |

| Thermometer Calibration | An uncalibrated thermometer will provide inaccurate temperature readings. | Regularly calibrate the thermometer or the apparatus using certified standards. |

| Human Error | Subjectivity in observing the exact point of melting. | Modern digital instruments with automated detection can minimize this variability. |

Logical Relationship of Factors Affecting Melting Point Measurement

Caption: Interplay of factors in melting point determination.

Interpreting Atypical Results

During the analysis of 2-Bromo-4,5-dimethoxyphenol, researchers may encounter results that deviate from the expected. Understanding how to interpret these observations is key:

-

Broad Melting Range (> 2 °C): This is a strong indication of impurities.[1] The sample may require purification, such as recrystallization, to achieve the desired quality for subsequent reactions.

-

Decomposition: Some organic compounds decompose at or near their melting point, which may be observed as a darkening or charring of the sample. If decomposition occurs, the melting point should be recorded with a "d" (e.g., 98-100 °C d).

-

Sublimation: The compound may sublime (transition directly from solid to gas) before melting. This can be observed as the disappearance of the solid from the bottom of the capillary tube and its reappearance further up. Using a sealed capillary tube can mitigate this issue.

Conclusion

The melting point of 2-Bromo-4,5-dimethoxyphenol, reported to be in the range of 96.0 to 100.0 °C, is a critical parameter for its identification and purity assessment.[5] A thorough understanding of the principles of melting point determination, including the phenomenon of melting point depression and the influence of experimental variables, is essential for obtaining accurate and reliable data. By adhering to the best practices outlined in this guide, researchers and scientists can confidently use the melting point as a quality control metric, ensuring the integrity of their starting materials and the success of their synthetic endeavors.

References

-

2-Bromo-4,5-dimethoxyphenol 129103-69-1. TCI Chemicals.

-

What Factors Affect Melting Point?. Sciencing.

-

What influences the melting point of a substance?. Quora.

-

2-Bromo-4, 5-dimethoxyphenol, min 97% (GC), 1 gram. Strem.

-

2-Bromo-4,5-dimethoxyphenol, 98% Purity, C8H9BrO3, 5 grams. CP Lab Safety.

-

2-Bromo-4,5-dimethoxyphenol | 129103-69-1. Tokyo Chemical Industry (India) Pvt. Ltd.

-

Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy.

-

2-Bromo-4,5-dimethoxyphenol 129103-69-1. Tokyo Chemical Industry Co., Ltd. (APAC).

-

Measuring the Melting Point. Westlab Canada.

-

Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.

Sources

2-Bromo-4,5-dimethoxyphenol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-4,5-dimethoxyphenol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-4,5-dimethoxyphenol in common organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, predictive analysis based on structural analogues, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in its handling and application. We will explore the molecular characteristics governing solubility and provide a framework for systematic solvent selection and solubility determination.

Introduction: Understanding the Molecular Profile of 2-Bromo-4,5-dimethoxyphenol

2-Bromo-4,5-dimethoxyphenol is a substituted phenol of significant interest in organic synthesis, serving as a versatile building block for more complex molecules in pharmaceutical and agrochemical research.[1] Its utility is fundamentally linked to its solubility, which dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and formulation strategies.

The solubility of a compound is governed by the adage "like dissolves like," which refers to the principle that substances with similar polarities are more likely to be miscible.[2][3] The molecular structure of 2-bromo-4,5-dimethoxyphenol features a blend of polar and non-polar characteristics that collectively determine its solubility profile:

-

Polar Moieties: The phenolic hydroxyl (-OH) group is a key polar feature, capable of acting as both a hydrogen bond donor and acceptor. The two methoxy (-OCH₃) groups also contribute to the molecule's polarity through their ether linkages.

-

Non-Polar Moiety: The benzene ring and the bromine atom contribute to the non-polar, lipophilic character of the molecule.

Predictive Solubility of 2-Bromo-4,5-dimethoxyphenol

Based on its structural features and the known solubility of analogous brominated phenols, we can predict its solubility in various classes of organic solvents.[2][5] The interplay between the polar hydroxyl and methoxy groups and the non-polar brominated aromatic ring is the primary determinant of these interactions.

Table 1: Predicted Solubility of 2-Bromo-4,5-dimethoxyphenol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Protic Polar Solvents | Methanol, Ethanol | High | The hydroxyl group of the phenol can form strong hydrogen bonds with the alcohol solvents.[2] |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate | High | The polar carbonyl group in ketones and esters can act as a hydrogen bond acceptor for the phenolic hydroxyl group.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the phenolic hydroxyl group.[2] |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | The non-polar nature of these solvents is compatible with the large, non-polar halogenated benzene ring.[2][5] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The aromatic ring of the solvent can interact favorably with the aromatic ring of the solute through π-π stacking.[2] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | As non-polar solvents, they will primarily interact with the non-polar part of the molecule. The presence of the polar hydroxyl and methoxy groups will limit solubility compared to more polar solvents.[2] |

Intermolecular Interactions and Solubility: A Visual Representation

The solubility of 2-bromo-4,5-dimethoxyphenol is a result of the balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key interactions that facilitate the dissolution process in a protic polar solvent like methanol.

Caption: Intermolecular forces governing the solubility of 2-bromo-4,5-dimethoxyphenol in methanol.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-bromo-4,5-dimethoxyphenol in a given organic solvent.[6][7][8]

Materials and Equipment

-

2-Bromo-4,5-dimethoxyphenol (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-bromo-4,5-dimethoxyphenol to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

For finely suspended particles, centrifuge the vials at a moderate speed to achieve clear separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-bromo-4,5-dimethoxyphenol.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 2-bromo-4,5-dimethoxyphenol.

Safety and Handling Considerations

As a brominated organic compound, 2-bromo-4,5-dimethoxyphenol and its structural analogues require careful handling.[9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.

-

Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

-

Solubility of Things. (n.d.). 4-Bromophenol. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]

-

ChemicalRegister. (n.d.). 2-Bromo-4,5-dimethoxyphenol (CAS No. 129103-69-1) Suppliers. Retrieved from [Link]

-

ResearchGate. (2025). Water solubility and partitioning behavior of brominated phenols. Retrieved from [Link]

-

Oxford Academic. (n.d.). Water solubility and partitioning behavior of brominated phenols. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-4,5-dimethoxyphenylacetic acid. Retrieved from [Link]

-

ChemBK. (2024). 2-Bromo-4-methoxy-phenol. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chemicalbook.com [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

Critical Safety Analysis of 2-Bromo-4,5-dimethoxyphenol: A Guide for Advanced Research Applications

Introduction: 2-Bromo-4,5-dimethoxyphenol, a substituted phenol derivative, serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the phenolic ring, makes it a versatile building block for introducing specific functionalities into larger scaffolds. However, the very features that make this compound synthetically valuable also necessitate a thorough understanding of its chemical reactivity and potential hazards. This guide provides a comprehensive analysis of the safety data associated with 2-Bromo-4,5-dimethoxyphenol, offering a scientifically grounded framework for its safe handling, use, and disposal in a research and development setting. The protocols and recommendations outlined herein are derived from established principles of chemical safety and data extrapolated from structurally similar compounds, ensuring a self-validating system of laboratory practice.

Physicochemical and Toxicological Profile

A foundational aspect of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties. While exhaustive toxicological data for 2-Bromo-4,5-dimethoxyphenol is not extensively documented in publicly accessible literature, its characteristics can be inferred from its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2-Bromo-4,5-dimethoxyphenol and Related Compounds

| Property | 2-Bromo-4,5-dimethoxyphenol | 2-Bromo-4,5-dimethoxybenzyl alcohol | 2-Bromo-4-methoxyphenol |

| CAS Number | 129103-69-1 | 54370-00-2[1] | 17332-11-5[2][3] |

| Molecular Formula | C₈H₉BrO₃ | C₉H₁₁BrO₃[4] | C₇H₇BrO₂[2] |

| Molecular Weight | Not explicitly found | 247.09 g/mol [4] | 203.04 g/mol [5] |

| Appearance | Light yellow to Brown powder to crystal | Not specified | Crystal - Powder[5] |

| Purity | >97.0% (GC) | 98%[1] | 95%[5] |

| Melting Point | 96.0 to 100.0 °C | Not specified | Not specified |

| Storage Temperature | Not specified | Store in a dry, cool and well-ventilated place[4] | Room Temperature[5] |

Toxicological Summary: Specific toxicological studies on 2-Bromo-4,5-dimethoxyphenol are limited. However, based on the known hazards of substituted phenols and brominated aromatic compounds, it is prudent to handle this chemical with care. Structurally similar compounds, such as 2-bromo-4-methoxyphenol, are classified as causing skin and serious eye irritation[2][3]. Therefore, it is reasonable to assume that 2-Bromo-4,5-dimethoxyphenol may exhibit similar irritant properties. The presence of the bromine atom and phenol group suggests potential for toxicity if ingested, inhaled, or absorbed through the skin.

Hazard Identification and GHS Classification

Precautionary GHS Pictograms:

Caption: Step-by-step workflow for the safe handling of 2-Bromo-4,5-dimethoxyphenol.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] It should be stored away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] The rationale for this is to prevent potentially hazardous reactions that could lead to the release of toxic fumes or excessive heat.

Emergency Procedures: A Self-Validating System

Emergency preparedness is a critical component of laboratory safety. The following protocols are designed to be a self-validating system, ensuring a rapid and effective response to accidental exposure or release.

First-Aid Measures:

-

Inhalation: If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4][6]

-

Skin Contact: In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[4][6]

-

Eye Contact: For eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[4][6]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4][6]

Accidental Release Measures: In the event of a spill, personal protective equipment should be worn, including chemical-impermeable gloves.[4] Avoid dust formation and breathing vapors, mist, or gas.[4][6] Ensure adequate ventilation and remove all sources of ignition.[4][6] The spilled material should be collected and placed in suitable, closed containers for disposal.[4][6]

Decision Tree for Spill Response:

Caption: Decision-making workflow for responding to a spill.

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures: Suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam.[4][6][7] Firefighters should wear self-contained breathing apparatus for firefighting if necessary.[4][6][7]

Disposal: The disposal of 2-Bromo-4,5-dimethoxyphenol and its containers must be conducted in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][7] It is crucial to prevent the chemical from entering drains or sewer systems.[4][6]

References

-

2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-Bromo-4-methoxyphenol | 17332-11-5 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

biological activity of 2-Bromo-4,5-dimethoxyphenol derivatives

An In-depth Technical Guide to the Biological Activity of 2-Bromo-4,5-dimethoxyphenol Derivatives

Authored by: A Senior Application Scientist

Abstract

Derivatives of 2-Bromo-4,5-dimethoxyphenol represent a compelling class of compounds with a broad spectrum of biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these derivatives. We will delve into their significant anticancer, antioxidant, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a foundational understanding and practical insights into the therapeutic potential of this unique chemical scaffold.

Introduction: The Versatile 2-Bromo-4,5-dimethoxyphenol Scaffold

Phenolic compounds are a cornerstone of medicinal chemistry, with their inherent antioxidant and diverse biological properties.[1] The strategic modification of these natural scaffolds is a powerful approach to developing new therapeutic agents with enhanced potency and selectivity.[1] The 2-Bromo-4,5-dimethoxyphenol core, a substituted guaiacol, is a particularly interesting starting point for synthesizing novel bioactive molecules. The presence of the bromine atom and methoxy groups influences the electronic and steric properties of the molecule, contributing to its reactivity and diverse biological functions.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide will explore the synthesis of these derivatives and provide a detailed examination of their biological activities and underlying mechanisms of action.

Synthesis of 2-Bromo-4,5-dimethoxyphenol Derivatives: A General Overview

The 2-Bromo-4,5-dimethoxyphenol scaffold serves as a versatile building block for the synthesis of a variety of derivatives.[2] The synthetic strategies often involve reactions targeting the hydroxyl and phenyl groups, allowing for the creation of ethers, esters, and more complex heterocyclic structures.

A common precursor for many of these derivatives is 2-bromo-4,5-dimethoxybenzaldehyde, which can be synthesized from vanillin.[6] This aldehyde can then be used in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones.[6] Furthermore, the phenolic hydroxyl group can be readily alkylated or acylated to produce ether and ester derivatives, respectively.[7] More complex derivatives, such as chromenes, can be synthesized through multi-component reactions involving the corresponding aldehyde.[8]

Caption: General synthetic pathways for 2-Bromo-4,5-dimethoxyphenol derivatives.

Anticancer Activity: A Multifaceted Approach to Targeting Cancer

Derivatives of 2-Bromo-4,5-dimethoxyphenol have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interaction with key cellular targets like tubulin.[1][8]

Cytotoxicity Against Cancer Cell Lines

Several studies have demonstrated the potent cytotoxic effects of these derivatives. For instance, a chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-bromo-4,5-dimethoxybenzaldehyde, showed moderate activity against the MCF-7 breast cancer cell line.[6] A novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes were identified as potent inducers of apoptosis in a cell-based high-throughput screening assay.[8]

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL | [6] |

| Chromene | MX-116407 | Calu-6 (Lung) | Potent in vivo activity | [8] |

| Stilbene | 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene | A549 (Lung) | 6.36 | [9] |

| Acetylated Bromophenol | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | Induced apoptosis | [3] |

Mechanisms of Anticancer Action

3.2.1. Induction of Apoptosis

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Some bromophenol derivatives have been shown to induce apoptosis in leukemia K562 cells.[10] This process is often mediated by the generation of reactive oxygen species (ROS), which can trigger downstream apoptotic signaling pathways.[1]

Caption: Inhibition of NF-κB and MAPK signaling pathways by 2B5H4M. [5]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. [11]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. [11]2. Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Intracellular ROS Assay

This assay measures the level of intracellular reactive oxygen species.

-

Cell Treatment: Treat cells with the test compounds in the presence or absence of an oxidative stressor (e.g., H₂O₂).

-

DCFH-DA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the fluorescent dichlorofluorescein (DCF) by ROS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Quantify the change in ROS levels relative to the control groups.

Western Blotting Assay

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin).

Conclusion

The derivatives of 2-Bromo-4,5-dimethoxyphenol represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anticancer, antioxidant, antimicrobial, and anti-inflammatory activities, coupled with a growing understanding of their mechanisms of action, provide a strong foundation for further research and development. The ability to synthesize a wide range of derivatives from this core scaffold allows for the fine-tuning of their biological properties, paving the way for the discovery of novel and effective therapeutic agents for a variety of diseases. Future studies should focus on lead optimization, in vivo efficacy, and safety profiling to translate the promising in vitro results into clinical applications.

References

-

Li, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

-

van Geelen, L., et al. (2020). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. PLoS ONE, 15(1), e0227796. [Link]

-

Li, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

-

ResearchGate. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

ResearchGate. (2020). Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory concentrations and cytotoxicity data. [Link]

-

Villa, F. A., & Linington, R. G. (2011). Highly brominated antimicrobial metabolites from a marine Pseudoalteromonas sp. Journal of Natural Products, 74(5), 1264–1267. [Link]

-

García-Colunga, J., et al. (2005). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 144(5), 722–730. [Link]

-

ResearchGate. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. [Link]

-

Taccari, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(10), 2389. [Link]

-

Gül, F., et al. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 25(18), 4234. [Link]

-

Stępień, K., et al. (2022). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 27(15), 4788. [Link]

-

Kim, A. R., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 25(5), 2933. [Link]

-

Theobald, D. S., et al. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology and Applied Pharmacology, 222(2), 193–201. [Link]

-

Hansen, M., et al. (2017). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 60(23), 9778–9789. [Link]

-

Wolański, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5431. [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. [Link]

-

AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Journal of Heterocyclic Chemistry, 57(1), 112–120. [Link]

-

Wikipedia. (n.d.). 2C-B. [Link]

-

Gaukroger, K., et al. (2003). Antivascular and antitumor evaluation of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, a novel series of anticancer agents. Cancer Research, 63(7), 1460–1467. [Link]

-

MDPI. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Therapeutic Landscape of Bromophenols: A Technical Guide for Drug Discovery Professionals

Abstract

Bromophenols, a diverse class of halogenated organic compounds predominantly found in marine organisms, are rapidly gaining prominence in the field of drug discovery for their significant therapeutic potential.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of bromophenols, with a primary focus on their anticancer, antimicrobial, and antioxidant applications. We will delve into the intricate mechanisms of action, supported by recent scientific evidence, and provide detailed, validated experimental protocols for researchers to investigate these properties. This guide is intended to serve as a comprehensive resource for scientists and drug development professionals, facilitating the advancement of bromophenol-based therapeutics from the laboratory to clinical applications.

Introduction: The Chemical Allure and Biological Significance of Bromophenols